molecular formula C19H22N2O2 B3329655 Benzyl 4-amino-4-phenylpiperidine-1-carboxylate CAS No. 619295-93-1

Benzyl 4-amino-4-phenylpiperidine-1-carboxylate

Cat. No.: B3329655
CAS No.: 619295-93-1
M. Wt: 310.4 g/mol
InChI Key: NQLPJOORBXSGDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-4-phenylpiperidine-1-carboxylate typically involves the reaction of 4-amino-4-phenylpiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-4-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-amino-4-phenylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of analgesics and anti-inflammatory agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Benzyl 4-amino-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-amino-4-phenylpiperidine-1-carboxylate is unique due to its specific structure, which allows for diverse chemical reactions and applications in various fields. Its combination of a piperidine ring with benzyl and phenyl groups provides distinct chemical properties and biological activities compared to other similar compounds .

Properties

IUPAC Name

benzyl 4-amino-4-phenylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c20-19(17-9-5-2-6-10-17)11-13-21(14-12-19)18(22)23-15-16-7-3-1-4-8-16/h1-10H,11-15,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLPJOORBXSGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate
Benzyl 4-amino-4-phenylpiperidine-1-carboxylate
Reactant of Route 2
Benzyl 4-amino-4-phenylpiperidine-1-carboxylate
Benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylpiperidine-1-carboxylate
Benzyl 4-amino-4-phenylpiperidine-1-carboxylate
Reactant of Route 4
Benzyl 4-amino-4-phenylpiperidine-1-carboxylate
Reactant of Route 5
Benzyl 4-amino-4-phenylpiperidine-1-carboxylate
Benzyl 4-amino-4-phenylpiperidine-1-carboxylate

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